N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide
CAS No.: 5923-34-2
Cat. No.: VC15473281
Molecular Formula: C23H23NO3
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5923-34-2 |
|---|---|
| Molecular Formula | C23H23NO3 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C23H23NO3/c1-26-20-13-8-14-21(17-20)27-16-15-24-23(25)22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,17,22H,15-16H2,1H3,(H,24,25) |
| Standard InChI Key | NWGGXSLASVEVDV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC=C1)OCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide is a synthetic organic compound that combines a methoxyphenoxy group with a diphenylacetamide moiety. This unique structure suggests potential biological activities, including anti-inflammatory and possibly anticancer effects, although specific research on this compound is limited. The compound's molecular formula is not explicitly provided in the available literature, but based on its structure, it would likely be similar to related compounds such as N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylacetamide, which has a molecular formula of C23H23NO3 and a molecular weight of 361.4 g/mol.
Synthesis and Chemical Reactions
The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide would typically involve organic reactions such as nucleophilic substitution and acylation. These methods are common in the synthesis of similar compounds, involving substituted phenols and acetamides. The compound can participate in various chemical reactions typical for amides and ethers, but detailed mechanisms and conditions are not specified in the literature.
Potential Biological Activities
While specific biological activities of N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide are not well-documented, compounds with similar structures have shown potential anti-inflammatory effects. These effects are often attributed to the inhibition of cyclooxygenase enzymes or modulation of signaling pathways involved in cell proliferation. Further research is needed to elucidate its exact mechanism of action and potential therapeutic applications.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylacetamide | Methoxyphenoxy group, diphenylacetamide moiety | Potential anti-inflammatory effects, enhanced membrane permeability |
| N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide | Methoxyphenoxy group, diphenylacetamide moiety | Limited research, potential for similar biological activities |
| N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide | Contains a nitro group instead of an ether | Different reactivity due to electron-withdrawing nitro group |
Research Findings and Future Directions
Given the lack of specific research on N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide, future studies should focus on its synthesis, characterization, and biological evaluation. In silico modeling and molecular docking could provide insights into its potential interactions with biological targets, similar to approaches used for other compounds . Additionally, in vitro and in vivo studies would be necessary to confirm any therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume